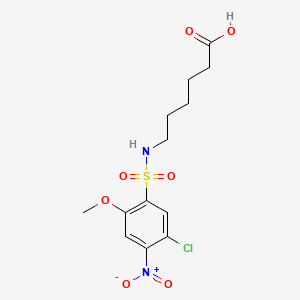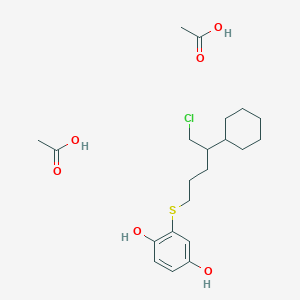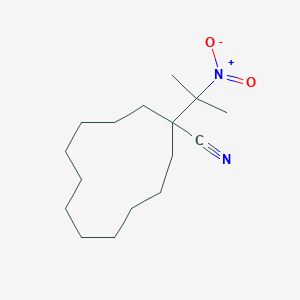
1-(2-Nitropropan-2-yl)cyclododecane-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Nitropropan-2-yl)cyclododecane-1-carbonitrile is a chemical compound that belongs to the class of cycloalkanes. Cycloalkanes are saturated hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by the presence of a nitro group, a nitrile group, and a cyclododecane ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Nitropropan-2-yl)cyclododecane-1-carbonitrile can be achieved through various synthetic routes
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and cyanation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and advanced purification techniques may be employed to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Nitropropan-2-yl)cyclododecane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The nitrile group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted nitrile derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-Nitropropan-2-yl)cyclododecane-1-carbonitrile has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(2-Nitropropan-2-yl)cyclododecane-1-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The nitro and nitrile groups play a crucial role in its reactivity and binding affinity. The compound may undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclododecane: A saturated hydrocarbon with a similar ring structure but lacking functional groups.
1-Cyanocyclododecane: Contains a nitrile group but lacks the nitro group.
2-Nitropropane: Contains a nitro group but lacks the cyclododecane ring.
Uniqueness
1-(2-Nitropropan-2-yl)cyclododecane-1-carbonitrile is unique due to the presence of both nitro and nitrile groups on a cyclododecane ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
87740-92-9 |
|---|---|
Molekularformel |
C16H28N2O2 |
Molekulargewicht |
280.41 g/mol |
IUPAC-Name |
1-(2-nitropropan-2-yl)cyclododecane-1-carbonitrile |
InChI |
InChI=1S/C16H28N2O2/c1-15(2,18(19)20)16(14-17)12-10-8-6-4-3-5-7-9-11-13-16/h3-13H2,1-2H3 |
InChI-Schlüssel |
BXPNUWAHOVXVDM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1(CCCCCCCCCCC1)C#N)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


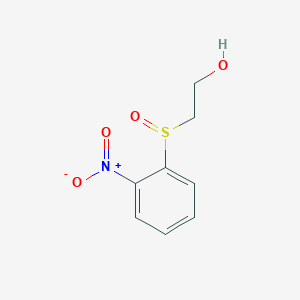
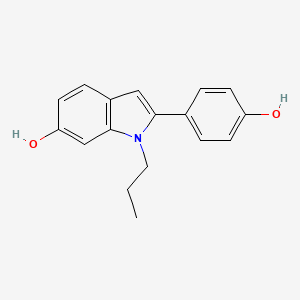
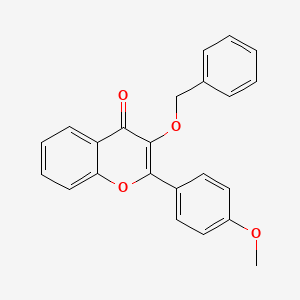
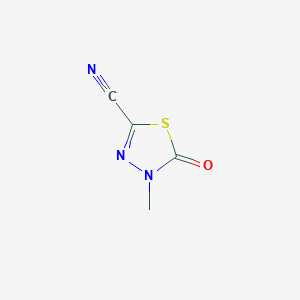
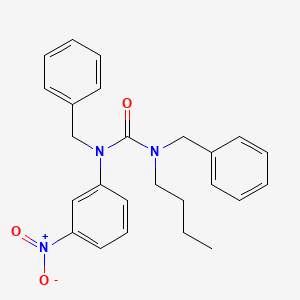
![N,N-Dimethyl-N'-[2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl]urea](/img/structure/B14401660.png)
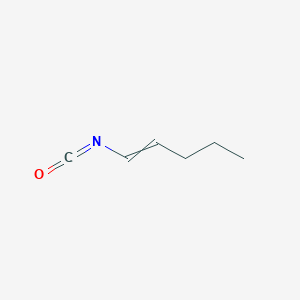

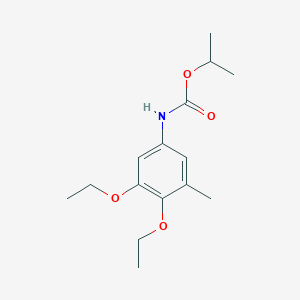
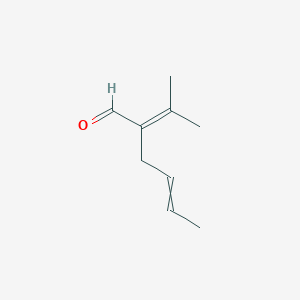
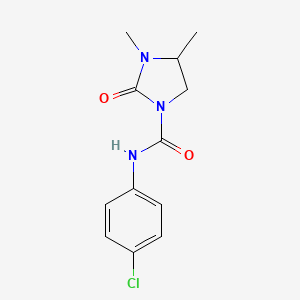
![1,2-Dimethyl-1-[2-(pentanoylsulfanyl)ethyl]piperidin-1-ium iodide](/img/structure/B14401692.png)
